REACTION_CXSMILES
|
[CH2:1]([OH:3])[CH3:2].[C:4]1([CH3:14])[CH:9]=CC(S(O)(=O)=O)=CC=1.[CH:15](=[O:18])[CH2:16]C.[OH-].[Na+]>O.C1CCCCC1>[CH2:1]([O:3][CH:9]([O:18][CH2:15][CH3:16])[CH2:4][CH3:14])[CH3:2] |f:3.4|
|
Name
|
|
Quantity
|
553.2 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
900 g
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
348.6 g
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
acetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring in the course of 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
rises to about 40° C
|
Type
|
CUSTOM
|
Details
|
to react at 40° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the water phase is separated
|
Type
|
CUSTOM
|
Details
|
To remove the low-boiling components
|
Type
|
DISTILLATION
|
Details
|
distillation at 1013 mbar
|
Type
|
CUSTOM
|
Details
|
up to 121° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |